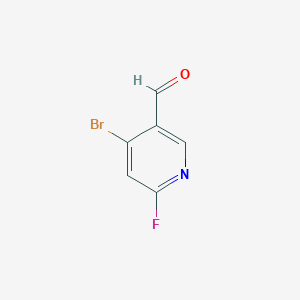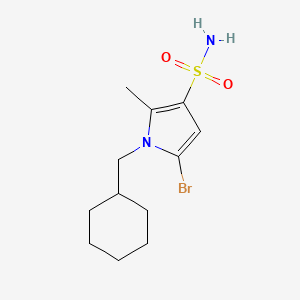
Ethyl 2-amino-2-(oxetan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(oxetan-3-yl)acetate is a compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
One common method involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to obtain methyl (oxetan-3-ylidene)acetate . This intermediate can then be further treated with various amines to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming new heterocyclic amino acid derivatives. Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-2-(oxetan-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is known for its stability and ability to modulate the pharmacokinetic properties of drug molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(oxetan-3-yl)acetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-amino-2-(oxetan-3-yl)acetate can be compared with other oxetane-containing compounds such as:
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Azetidine Derivatives: These compounds contain a four-membered ring with a nitrogen atom instead of oxygen. The uniqueness of this compound lies in its combination of the oxetane ring with amino and ester functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl 2-amino-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6H,2-4,8H2,1H3 |
InChI Key |
FURYUQQDOYNERB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1COC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo-](/img/structure/B12330138.png)
![1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-](/img/structure/B12330139.png)

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine](/img/structure/B12330178.png)





![2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)
![6-Bromobenzofurano[2,3-c]dibenzofuran](/img/structure/B12330220.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine](/img/structure/B12330225.png)

